molecular formula C9H14N2 B6164572 3-cyclopropyl-1-propyl-1H-pyrazole CAS No. 1170291-25-4

3-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B6164572
CAS No.: 1170291-25-4
M. Wt: 150.2
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Description

3-cyclopropyl-1-propyl-1H-pyrazole is an organic compound with the molecular formula C9H14N2 It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-propyl-1,3-diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Properties

Pyrazole derivatives, including 3-cyclopropyl-1-propyl-1H-pyrazole, have been extensively studied for their pharmacological activities. The following are key areas where this compound shows promise:

  • Anti-inflammatory Activity : Pyrazoles have been recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. Studies have reported that certain pyrazole compounds demonstrate efficacy against bacterial strains like E. coli and fungal strains such as Aspergillus niger and Fusarium oxysporum .
  • Anticancer Potential : Some pyrazole derivatives have shown anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in compounds like this compound may enhance their effectiveness against specific cancer types .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions involving cyclopropyl and propyl groups attached to the pyrazole ring. Structural modifications are crucial as they can significantly influence the biological activity of the compound.

Synthesis Method Description
Condensation Reactions Involves the reaction of hydrazines with carbonyl compounds to form pyrazoles.
Substitution Reactions Modifying existing pyrazoles by introducing cyclopropyl or propyl groups can enhance specific pharmacological properties.

Case Studies and Research Findings

Several studies highlight the applications of pyrazoles, including derivatives like this compound:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using various assays. Results indicated that modifications at the 3-position significantly enhanced IL-6 inhibitory activity compared to standard drugs like dexamethasone .
  • Antimicrobial Screening : A study evaluated a range of pyrazole derivatives against pathogenic bacteria and fungi. Compounds exhibiting a cyclopropyl group demonstrated improved antimicrobial activity, suggesting that such modifications could lead to novel therapeutic agents .
  • Cancer Research : Investigations into the anticancer potential of pyrazoles revealed that certain derivatives could inhibit cancer cell proliferation effectively. The unique structure of this compound may provide a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1H-pyrazole
  • 3-tert-butyl-1H-pyrazole
  • 3-phenyl-1H-pyrazole
  • 3,5-dimethylpyrazole

Uniqueness

3-cyclopropyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both cyclopropyl and propyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure also allows for specific interactions with molecular targets, which can be leveraged in drug development and other research areas.

Biological Activity

3-Cyclopropyl-1-propyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with cyclopropyl and propyl substituents. Its molecular formula is C9H12N2C_9H_{12}N_2 with a molecular weight of approximately 164.21 g/mol. The unique structural features contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to observed biological effects including:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling and regulation.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, likely through inhibition of cyclooxygenase enzymes .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound, suggesting its efficacy against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Its interaction with cyclooxygenase enzymes is particularly noteworthy, as these enzymes are key players in the inflammatory response .

Kinase Inhibition

Recent studies have focused on the compound's role as a kinase inhibitor. For instance, it has shown selective inhibition of the CDK16 kinase, which is involved in cell cycle regulation. The compound's IC50 values against various kinases suggest a promising profile for further development as a therapeutic agent .

Case Studies

  • Inhibition of CDK16 : A study evaluated the effects of this compound on CDK16 activity, revealing an EC50 value of approximately 33 nM. This indicates potent inhibition and suggests potential applications in cancer therapy where CDK16 is implicated .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameIC50 (nM)Biological Activity
This compound33CDK16 Inhibition
5-Chloro-3-methyl-1-phenyl-pyrazole45Moderate Kinase Inhibition
1-(4-Chlorophenyl)-1H-pyrazole60Antimicrobial Activity

This table illustrates the varying degrees of potency and specificity among related compounds.

Properties

CAS No.

1170291-25-4

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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